molecular formula C13H15N3O4 B6325778 Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester CAS No. 857653-93-1

Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester

Cat. No. B6325778
CAS RN: 857653-93-1
M. Wt: 277.28 g/mol
InChI Key: RBVKRYPORFWXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester (CAIBE) is an organic compound belonging to the family of carbonic acid esters. It is a colorless, odorless liquid with a slightly sweet taste. CAIBE has a wide range of applications in scientific research, due to its unique properties. It has been used as a reagent in a variety of chemical reactions and has been studied for its potential use in drug development. CAIBE has also been used as a bioactive compound in a variety of biological studies.

Mechanism of Action

The exact mechanism of action of Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which can then affect the function of those proteins. In addition, Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester has been shown to interact with certain enzymes in the body, which can affect the activity of those enzymes.
Biochemical and Physiological Effects
Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to affect the activity of various enzymes, which can then affect the metabolism of different compounds in the body. In addition, Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester has been shown to affect the activity of certain proteins, which can then affect the function of those proteins. Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester has also been shown to affect the activity of certain hormones, which can then affect the function of those hormones.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester in lab experiments is its low toxicity. Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester is not known to cause any significant side effects in humans, and it is generally considered safe for use in laboratory experiments. However, Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester is not suitable for use in experiments involving high temperatures or high pressures, as it can decompose under these conditions. In addition, Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester is not suitable for use in experiments involving long-term exposure to high concentrations of the compound, as it can cause irritation to the skin and eyes.

Future Directions

There are a number of potential future directions for research involving Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester. One potential area of research is the development of new methods of synthesis and purification of the compound. Another potential area of research is the study of the biochemical and physiological effects of Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester on different cell types and tissues. In addition, research could be conducted to further understand the mechanism of action of Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester and to develop new applications for the compound. Finally, further research could be conducted to develop new methods of using Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester in drug development and other scientific applications.

Synthesis Methods

Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester can be synthesized through a variety of methods. The most common method involves the reaction of carbonic acid with isobutyl ester in the presence of a base catalyst. The reaction is usually conducted in a sealed vessel at a temperature of approximately 120 degrees Celsius. The reaction can be further optimized by varying the reaction time and temperature. Other methods of synthesis include the reaction of carbonic acid with a variety of other esters, as well as the reaction of carbonic acid with a variety of alcohols.

Scientific Research Applications

Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester has a wide range of applications in scientific research. It has been used as a reagent in a variety of chemical reactions and has been studied for its potential use in drug development. Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester has also been used as a bioactive compound in a variety of biological studies. It has been used to study the effects of different compounds on cell cultures and has been used to study the effects of different compounds on the human body. Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester has been used to study the biochemical and physiological effects of different drugs and to study the effects of different compounds on the immune system.

properties

IUPAC Name

2-methylpropyl (3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-9(2)7-18-13(17)19-8-11-15-12(16-20-11)10-3-5-14-6-4-10/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVKRYPORFWXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)OCC1=NC(=NO1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester

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